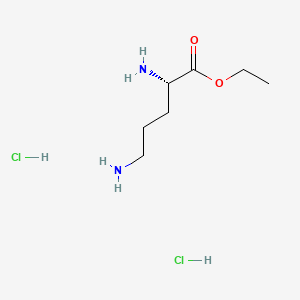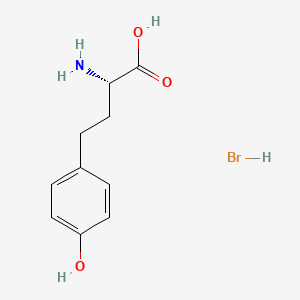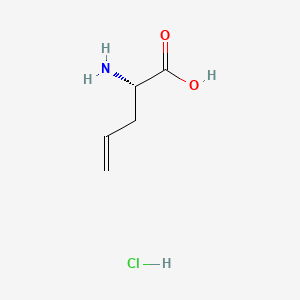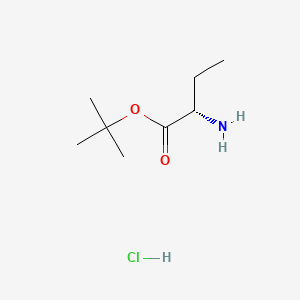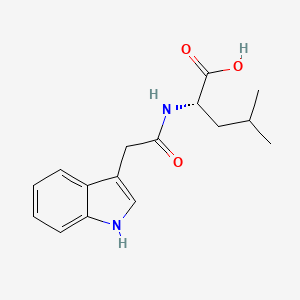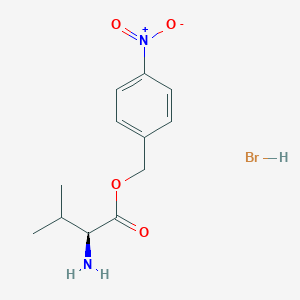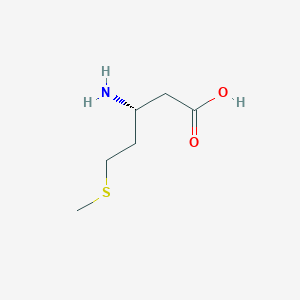
(3R)-3-amino-5-(methylsulfanyl)pentanoic acid
Vue d'ensemble
Description
“(3R)-3-amino-5-(methylsulfanyl)pentanoic acid”, also known as L-beta-homomethionine, is a beta-amino acid . It is functionally related to (3R)-3-aminopentanoic acid, where one of the terminal methyl hydrogens has been replaced by a methylsulfanyl group . It has a role as a Brassica napus metabolite .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H13NO2S . The InChI code is InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 . The molecular weight is 163.24 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass is 163.06669983 g/mol . The topological polar surface area is 88.6 Ų . The heavy atom count is 10 .Applications De Recherche Scientifique
Synthesis of Constituent Amino Acids in AM-Toxins
(Shimohigashi, Lee, & Izumiya, 1976) explored the preparation of amino acids similar to (3R)-3-amino-5-(methylsulfanyl)pentanoic acid as constituent amino acids in AM-toxins. They described a procedure for synthesizing these amino acids, emphasizing the importance of avoiding drastic acid treatment.
Design of Angiotensinogen Transition-State Analogues
(Thaisrivongs et al., 1987) focused on the design of angiotensinogen transition-state analogues that include peptides with residues similar to this compound. These analogues were potent inhibitors of human plasma renin, highlighting the significance of specific molecular structures in medicinal chemistry.
Biosynthesis of 3-methoxycarbonylpropylglucosinolate
(Chisholm, 1973) discussed the biosynthesis of 3-methoxycarbonylpropylglucosinolate, incorporating compounds related to this compound. This study provided insights into the biosynthetic pathways of specific glucosinolates in plants.
Electrochemical Properties and Pseudocapacitance Performance
(Kowsari et al., 2018) investigated the influence of different N‑benzoyl derivatives of isoleucine, including structures similar to this compound, on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research is pivotal in the field of energy storage materials.
Development of New Anticancer Drugs
(Basu Baul et al., 2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, involving derivatives similar to this compound, for use as anticancer drugs. Their study emphasized the potential of these compounds in cancer therapy.
Thromboxane A2 Synthetase Inhibition
(Clerck et al., 1989) studied a compound combining thromboxane A2 synthetase inhibition and receptor blockade, which included a structure similar to this compound. Their work provided valuable insights into the treatment of thrombotic disorders.
Antibiotic Synthesis
(Kinoshita & Mariyama, 1975) synthesized an antibiotic component similar to this compound, demonstrating the role of such compounds in developing new antibiotics.
Enzyme Inhibition Studies
(Jiráček et al., 2006) conducted enzyme inhibition studies using S-alkylated derivatives of homocysteine, closely related to this compound, providing a foundation for understanding enzyme interactions in biochemical processes.
Development of Chromogenic Amino Acid
(Badalassi et al., 2002) developed a chromogenic amino acid based on a derivative of this compound for use in HIV-protease assays, showcasing its application in biomedical research.
Propriétés
IUPAC Name |
(3R)-3-amino-5-methylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNCDVONVDGDV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75946-25-7 | |
| Record name | (3R)-3-Amino-5-(methylthio)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75946-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






